An In-depth Technical Guide to Biotin-PEG4-Methyltetrazine: Principles and Applications in Bioconjugation
An In-depth Technical Guide to Biotin-PEG4-Methyltetrazine: Principles and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-Methyltetrazine is a versatile bioorthogonal labeling reagent that has become an indispensable tool in chemical biology, drug development, and diagnostics. This reagent ingeniously combines three key functional components: a high-affinity biotin (B1667282) tag, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a highly reactive methyltetrazine moiety. This unique architecture enables the precise and efficient labeling of biomolecules in complex biological systems.
This technical guide provides a comprehensive overview of Biotin-PEG4-Methyltetrazine, including its mechanism of action, key applications, and detailed experimental protocols.
Core Components and Functionality
Biotin-PEG4-Methyltetrazine is comprised of three distinct modules, each contributing to its overall utility:
-
Biotin: A small vitamin with an exceptionally strong and specific interaction with avidin (B1170675) and streptavidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal handle for the detection, purification, and immobilization of labeled biomolecules.
-
PEG4 Spacer: A tetraethylene glycol linker that enhances the aqueous solubility of the reagent and the resulting bioconjugate.[1] The PEG spacer also minimizes steric hindrance, ensuring that the biotin and methyltetrazine moieties can efficiently interact with their respective binding partners.[2]
-
Methyltetrazine: A key component of the bioorthogonal "click chemistry" pair. The methyltetrazine group undergoes a rapid and highly specific reaction with a trans-cyclooctene (B1233481) (TCO) group.[2][3]
Mechanism of Action: The Inverse-Electron-Demand Diels-Alder Reaction
The functionality of Biotin-PEG4-Methyltetrazine is centered around a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3][4] This "click chemistry" reaction occurs between the electron-deficient methyltetrazine ring and a strained, electron-rich alkene, most commonly a trans-cyclooctene (TCO) derivative.[3][4]
The key features of this reaction are:
-
Exceptional Kinetics: The reaction is remarkably fast, with second-order rate constants reported to be greater than 800 M⁻¹s⁻¹.[4][5] This allows for efficient labeling even at low concentrations of reactants.
-
High Specificity: The methyltetrazine and TCO groups are highly selective for each other and do not cross-react with other functional groups typically found in biological systems.[6]
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts such as copper.[6]
-
Stability: The resulting covalent bond, a dihydropyridazine (B8628806) linkage, is stable under physiological conditions.[6]
The overall process for labeling a target molecule involves two main steps:
-
Functionalization with TCO: The biomolecule of interest is first modified to incorporate a TCO group. This can be achieved through various methods, such as metabolic labeling with TCO-modified sugars or direct chemical modification of the biomolecule.[3]
-
Reaction with Biotin-PEG4-Methyltetrazine: The TCO-functionalized biomolecule is then treated with Biotin-PEG4-Methyltetrazine. The methyltetrazine moiety rapidly and specifically "clicks" with the TCO group, resulting in the stable biotinylation of the target molecule.[3]
Below is a diagram illustrating the mechanism of action:
Quantitative Data
The efficiency of the Biotin-PEG4-Methyltetrazine reaction is a key advantage. The following table summarizes important quantitative data related to this bioorthogonal chemistry.
| Parameter | Value | Reference(s) |
| Chemical Formula | C₂₇H₃₉N₇O₆S | [4] |
| Molecular Weight | 589.71 g/mol | [4] |
| Purity | >95% (HPLC) | [4] |
| Solubility | DMSO, DMF | [4] |
| Storage Temperature | -20°C (desiccated) | [4] |
| Reaction Kinetics (k) | > 800 M⁻¹s⁻¹ | [4][5] |
| Optimal pH Range | 6.0 - 9.0 | [7] |
| Recommended Molar Excess | 1.5 to 5-fold | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments using Biotin-PEG4-Methyltetrazine.
General Protocol for Protein Biotinylation
This protocol describes the biotinylation of a purified protein that has been pre-functionalized with a TCO group.
Materials:
-
TCO-functionalized protein
-
Biotin-PEG4-Methyltetrazine
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Ensure the TCO-functionalized protein is in a suitable reaction buffer (e.g., PBS) at a concentration of 1-5 mg/mL.
-
-
Biotinylation Reaction:
-
Prepare a 10 mM stock solution of Biotin-PEG4-Methyltetrazine in anhydrous DMSO or DMF.
-
Add a 1.5 to 5-fold molar excess of the Biotin-PEG4-Methyltetrazine stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[7]
-
-
Purification:
-
Remove the excess, unreacted Biotin-PEG4-Methyltetrazine using a desalting spin column or by dialysis against the desired storage buffer.
-
-
Storage:
-
Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.
-
Labeling of Cell Surface Glycans
This protocol outlines the labeling of cell surface glycans on live cells that have been metabolically engineered to express TCO-modified sugars.
Materials:
-
Cells metabolically labeled with a TCO-containing sugar (e.g., Ac₄ManNAc-TCO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Biotin-PEG4-Methyltetrazine (stock solution in DMSO)
-
Streptavidin-conjugated fluorophore for detection
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM of Ac₄ManNAc-TCO) in the cell culture medium for 24-48 hours to allow for metabolic incorporation into cell surface glycans.
-
-
Biotinylation:
-
Gently wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar.
-
Prepare a fresh solution of Biotin-PEG4-Methyltetrazine in PBS (e.g., 50-100 µM).
-
Incubate the cells with the Biotin-PEG4-Methyltetrazine solution for 30-60 minutes at room temperature or 4°C to label the TCO-modified glycans. Performing this step at 4°C can reduce the internalization of the label.
-
-
Washing and Detection:
-
Wash the cells three times with ice-cold PBS to remove unreacted Biotin-PEG4-Methyltetrazine.
-
The biotinylated cells can now be detected using a streptavidin-conjugated fluorophore for analysis by flow cytometry or fluorescence microscopy.
-
References
- 1. Биотин-ПЭГ4-тетразин [ru.lumiprobe.com]
- 2. Biotin-PEG4-methyltetrazine, CAS 1835759-81-3 | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. benchchem.com [benchchem.com]
